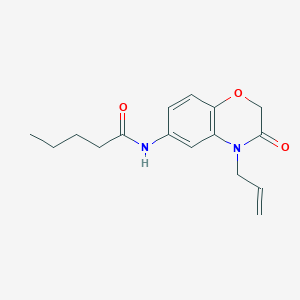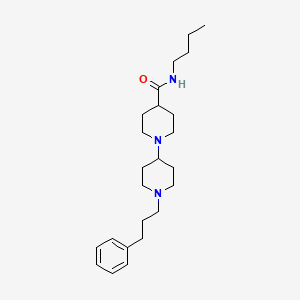![molecular formula C20H17N3O5S B5050273 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells and is known to play a key role in tumor growth and survival. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in various disease conditions.
実験室実験の利点と制限
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several potential future directions for scientific research. It may be further studied for its anticancer properties and its potential use in the treatment of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide may be studied for its potential use in other disease conditions, such as inflammation and autoimmune disorders. Further research may also be conducted to optimize its therapeutic potential and to develop more effective analogs of 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
合成法
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This compound is then reacted with 3-aminobenzenesulfonamide to form 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid with 2-methylaniline to form 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
科学的研究の応用
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anticancer properties and has been studied extensively for its ability to inhibit the growth of cancer cells. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-[(2-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-7-2-3-10-17(14)22-29(27,28)16-9-6-8-15(13-16)20(24)21-18-11-4-5-12-19(18)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVQNDBEIRWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)

![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)

![8-[3-(2-fluorophenoxy)propoxy]quinoline](/img/structure/B5050253.png)
![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)

